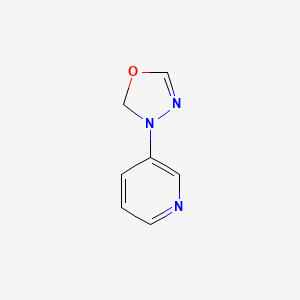
2-((2-Methoxyethyl)thio)-5-(pyrazin-2-yl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-Methoxyethyl)thio)-5-(pyrazin-2-yl)-1,3,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring substituted with a pyrazinyl group and a 2-methoxyethylthio group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Methoxyethyl)thio)-5-(pyrazin-2-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-(pyrazin-2-yl)hydrazinecarbothioamide with 2-bromoethyl methyl ether under basic conditions to form the desired oxadiazole ring.
-
Step 1: Preparation of 2-(pyrazin-2-yl)hydrazinecarbothioamide
- React pyrazine-2-carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride.
- Reaction conditions: Reflux in ethanol for several hours.
-
Step 2: Cyclization to form this compound
- React 2-(pyrazin-2-yl)hydrazinecarbothioamide with 2-bromoethyl methyl ether in the presence of a base such as potassium carbonate.
- Reaction conditions: Reflux in acetonitrile for several hours.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-((2-Methoxyethyl)thio)-5-(pyrazin-2-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under catalytic hydrogenation conditions to form the corresponding hydrazine derivative.
Substitution: The pyrazinyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditionsroom temperature to reflux.
Reduction: Catalytic hydrogenation using palladium on carbon; reaction conditionsroom temperature to elevated pressure.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using bromine or chlorine; reaction conditionsroom temperature to reflux.
Major Products
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
2-((2-Methoxyethyl)thio)-5-(pyrazin-2-yl)-1,3,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for the development of new pharmaceuticals, particularly as antimicrobial or anticancer agents.
Materials Science: Potential use in the development of novel materials with specific electronic or optical properties.
Biological Research: Use as a probe or tool compound to study biological pathways and mechanisms.
Industrial Applications: Potential use in the synthesis of specialty chemicals or as a component in advanced materials.
Mecanismo De Acción
The mechanism of action of 2-((2-Methoxyethyl)thio)-5-(pyrazin-2-yl)-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would require further investigation through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Methoxyethylthio)-5-(pyridin-2-yl)-1,3,4-oxadiazole
- 2-(2-Methoxyethylthio)-5-(pyrimidin-2-yl)-1,3,4-oxadiazole
- 2-(2-Methoxyethylthio)-5-(quinolin-2-yl)-1,3,4-oxadiazole
Uniqueness
2-((2-Methoxyethyl)thio)-5-(pyrazin-2-yl)-1,3,4-oxadiazole is unique due to the presence of the pyrazinyl group, which can impart distinct electronic and steric properties compared to other similar compounds
Propiedades
Fórmula molecular |
C9H10N4O2S |
|---|---|
Peso molecular |
238.27 g/mol |
Nombre IUPAC |
2-(2-methoxyethylsulfanyl)-5-pyrazin-2-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C9H10N4O2S/c1-14-4-5-16-9-13-12-8(15-9)7-6-10-2-3-11-7/h2-3,6H,4-5H2,1H3 |
Clave InChI |
MAUIBOUFCYIQDX-UHFFFAOYSA-N |
SMILES canónico |
COCCSC1=NN=C(O1)C2=NC=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[1,4]Dioxino[2,3-d]pyrimidine-2-carboxylic acid, 6,7-dihydro-](/img/structure/B13108182.png)

![Methyl3-amino-2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)benzoatehydrochloride](/img/structure/B13108195.png)


![6-Benzyl-4,7-diphenyl[1,2,5]thiadiazolo[3,4-c]pyridine](/img/structure/B13108210.png)


![4-Methyl-1,4-dihydropyrido[3,4-d]pyrimidine](/img/structure/B13108229.png)


